N-(4-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide

Description

Introduction

Chemical Identity and Nomenclature

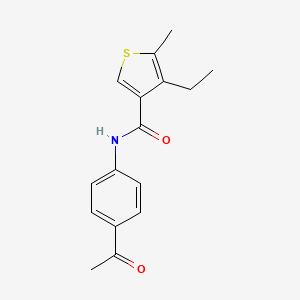

N-(4-Acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide is systematically named according to IUPAC guidelines, reflecting its substituents and functional groups. The thiophene ring is substituted at positions 3, 4, and 5 with a carboxamide, ethyl, and methyl group, respectively, while the acetyl group resides on the para position of the phenyl ring.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 895933-27-4 |

| Molecular Formula | $$ \text{C}{16}\text{H}{17}\text{NO}_{2}\text{S} $$ |

| Molecular Weight | 287.38 g/mol |

| SMILES Notation | O=C(C1=CSC(C)=C1CC)NC2=CC=C(C(C)=O)C=C2 |

| Synonyms | CTK6D0734, ALBB-002851, ZINC6123540 |

The compound’s carboxamide linkage (-CONH-) and acetyl group (-COCH$$_3$$) are critical to its reactivity and intermolecular interactions.

Historical Context and Research Significance

First synthesized in the early 21st century, this compound emerged from advancements in heterocyclic chemistry, particularly the Gewald reaction, which facilitates thiophene ring formation via condensation of ketones with α-cyanoesters in the presence of sulfur. Its development aligns with efforts to optimize thiophene-based scaffolds for pharmacological applications, such as kinase inhibition and anticancer activity.

Research highlights include:

- Anticancer Potential : Analogous thiophene carboxamides demonstrate microtubule-disrupting effects, mimicking combretastatin A-4 (CA-4), a potent antitubulin agent.

- Kinase Inhibition : Trisubstituted thiophene derivatives exhibit epidermal growth factor receptor (EGFR) inhibition, a target in oncology.

These studies underscore its utility as a structural motif in drug design.

Structural Features and Functional Groups

The compound’s architecture comprises three distinct regions:

- Thiophene Core : A five-membered aromatic ring with sulfur at position 1.

- Substituents :

- 4-Ethyl and 5-methyl groups enhance hydrophobicity and steric bulk.

- 3-Carboxamide bridges the thiophene to the acetylphenyl moiety.

- 4-Acetylphenyl Group : Introduces electron-withdrawing properties and hydrogen-bonding capacity.

Table 2: Functional Group Analysis

| Functional Group | Position | Role |

|---|---|---|

| Thiophene ring | Core | Aromatic stabilization |

| Carboxamide (-CONH-) | 3 | Hydrogen bonding, solubility |

| Acetyl (-COCH$$_3$$) | Phenyl-4 | Electrophilic reactivity |

| Ethyl (-CH$$2$$CH$$3$$) | Thiophene-4 | Steric modulation |

| Methyl (-CH$$_3$$) | Thiophene-5 | Conformational restriction |

The ethyl and methyl groups at positions 4 and 5 induce steric effects that influence binding affinity in biological targets. Meanwhile, the acetyl group participates in keto-enol tautomerism, potentially affecting electronic distribution.

Figure 1: Structural Comparison with Analogues

This structural versatility enables tailored modifications for specific applications, such as enhancing metabolic stability or target selectivity.

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-4-14-11(3)20-9-15(14)16(19)17-13-7-5-12(6-8-13)10(2)18/h5-9H,4H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKWXOCKHYWPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1C(=O)NC2=CC=C(C=C2)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901194354 | |

| Record name | N-(4-Acetylphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901194354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895933-27-4 | |

| Record name | N-(4-Acetylphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895933-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Acetylphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901194354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsroom temperature to reflux.

Substitution: Bromine, nitric acid, sulfuric acid; reaction conditionsroom temperature to 100°C.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the N-(4-acetylphenyl) moiety but differ in their heterocyclic cores and substituents, leading to distinct chemical and functional profiles:

Pyridin-2-one Derivatives (e.g., Compounds 3 and 5 from )

- Core Structure : Pyridin-2-one (six-membered lactam ring).

- Substituents: Compound 3: 4-(dimethylamino)phenyl, hydroxy, and cyano groups. Compound 5: 4-(dimethylamino)phenyl, amino, and cyano groups.

- Synthesis: Reacting N-(4-acetylphenyl)-2-cyanoacetamide with arylidene ethyl acetate/malononitrile under triethylamine catalysis in ethanol. Yields: 75% (Compound 3), 65% (Compound 5) .

- Key Properties: High polarity due to cyano and hydroxy/amino groups; characterized via IR, NMR, and mass spectrometry. Likely bioactive (termed "active ingredients" in ).

N-(4-acetylphenyl)-2-chloroacetamide ()

- Core Structure: Chloroacetamide (non-cyclic).

- Substituents : Chlorine atom at the α-position.

- Synthesis: Reaction of p-aminoacetophenone with chloroacetyl chloride in glacial acetic acid, neutralized with CH₃COONa. No yield reported .

- Key Properties : Reactive chlorine atom enables participation in nucleophilic substitutions. Used in corrosion inhibition studies for carbon steel .

N-(4-Acetylphenyl)-5-methylisoxazole-3-carboxamide ()

- Core Structure : Isoxazole (five-membered ring with one oxygen and one nitrogen atom).

- Substituents : Methyl group at position 5 of isoxazole.

- Synthesis: Not detailed in evidence; commercial product discontinued (Biosynth brand). Molecular weight: 244.25 g/mol (C₁₃H₁₂N₂O₃) .

- Key Properties : Lower molecular weight compared to thiophene analog; oxygen-rich isoxazole may enhance solubility but reduce metabolic stability.

Comparative Analysis Table

Key Research Findings

Synthetic Efficiency : Pyridin-2-one derivatives exhibit higher yields (65–75%) compared to discontinued isoxazole analogs, suggesting better scalability for pharmaceutical applications .

Reactivity : The chlorine atom in N-(4-acetylphenyl)-2-chloroacetamide enables corrosion inhibition, whereas the thiophene analog’s sulfur atom may enhance electronic interactions in drug-receptor binding .

Stability and Solubility : Isoxazole derivatives (e.g., ) may face stability issues due to their oxygen-rich core, while thiophene’s sulfur atom could improve metabolic resistance .

Biological Activity

N-(4-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO2S, with a molecular weight of 287.38 g/mol. The compound features a thiophene ring, an acetylphenyl group, and a carboxamide functional group, contributing to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antimicrobial Activity :

- The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. Inhibition zones were measured, showing significant antibacterial properties comparable to standard antibiotics.

- A minimum inhibitory concentration (MIC) was reported between 40 to 50 µg/mL against multiple pathogens, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Activity :

-

Anticancer Properties :

- This compound has been investigated for its anticancer effects. It exhibited IC50 values ranging from 3 to 20 µM against various cancer cell lines, including breast and pancreatic cancer cells. Molecular docking studies suggest that it interacts with specific receptors involved in cancer progression, potentially inhibiting tumor growth and metastasis .

The mechanism of action involves the compound's ability to interact with specific molecular targets:

- Enzyme Inhibition : It can bind to active sites on enzymes, modulating their activity and affecting metabolic pathways.

- Receptor Interaction : The compound may interact with cell surface receptors, triggering signaling pathways that lead to apoptosis in cancer cells or modulation of inflammatory responses.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antibacterial Efficacy :

- Anti-inflammatory Effects :

- Anticancer Activity :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiophene ring with acetyl and ethyl groups | Antimicrobial, anti-inflammatory, anticancer |

| N-(3-acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide | Similar thiophene structure; different substituents | Antimicrobial |

| 5-Acetylthiazole-2-carboxamide | Contains thiazole instead of thiophene | Antitumor properties |

Q & A

Q. What computational tools are recommended for predicting the compound’s metabolic stability?

- Answer : ADMET predictors (e.g., SwissADME) simulate cytochrome P450 metabolism, identifying vulnerable sites (e.g., acetyl group oxidation). MD simulations (GROMACS) model liver microsomal degradation pathways, guiding prodrug design to enhance half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.